Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester
Overview
Description
Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester is a chemical compound with the molecular formula C7H16NO2P It is known for its unique structure, which includes a phosphonamidic acid group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester can be synthesized through several methods. One common approach involves the reaction of N,N-dimethyl-P-2-propenylamine with ethyl phosphonochloridate under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonamidic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonamidic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphonamidic acid groups into molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-P-methyl phosphonamidic acid, ethyl ester
- Phosphonamidic acid, N,N-dimethyl-P-2-propen-1-yl-, ethyl ester
Uniqueness
Phosphonamidic acid, N,N-dimethyl-P-2-propenyl-, ethyl ester is unique due to its specific structural features, such as the presence of both a phosphonamidic acid group and an ethyl ester group
Properties
IUPAC Name |
N-[ethoxy(prop-2-enyl)phosphoryl]-N-methylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2P/c1-5-7-11(9,8(3)4)10-6-2/h5H,1,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIKZHBPRCKBFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=C)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90787712 | |
Record name | Ethyl N,N-dimethyl-P-prop-2-en-1-ylphosphonamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90787712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552888-09-2 | |
Record name | Ethyl N,N-dimethyl-P-prop-2-en-1-ylphosphonamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90787712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.